molecular formula C12H8F2O2S2 B12408300 Tubulin inhibitor 29

Tubulin inhibitor 29

Cat. No.: B12408300
M. Wt: 286.3 g/mol
InChI Key: RJGPLTZAVFXCME-UHFFFAOYSA-N
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Description

S-(4-Fluorophenyl) 4-fluorobenzenesulfonothioate is a sulfonothioate derivative featuring dual fluorinated aryl groups. It is synthesized via nickel-catalyzed coupling of bromoethynylbenzene with S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate (2c), yielding a compound with E/Z isomerism . Its structure is confirmed by multinuclear NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and melting point analysis. Fluorine atoms at the para positions of both aryl rings contribute to its electronic and steric properties, influencing reactivity and applications in organic synthesis.

Properties

Molecular Formula

C12H8F2O2S2

Molecular Weight

286.3 g/mol

IUPAC Name

1-fluoro-4-(4-fluorophenyl)sulfonylsulfanylbenzene

InChI

InChI=1S/C12H8F2O2S2/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H

InChI Key

RJGPLTZAVFXCME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 29 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its binding affinity and biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring compliance with safety and environmental regulations. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Tubulin Inhibitor 29 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Tubulin Inhibitor 29 has a wide range of scientific research applications, including:

Mechanism of Action

Tubulin Inhibitor 29 exerts its effects by binding to the colchicine site on tubulin, a protein that forms the core of microtubules. This binding disrupts the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. As a result, cell division is inhibited, and cancer cells undergo apoptosis. The molecular targets involved include the α and β subunits of tubulin, which are essential for microtubule formation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key properties of S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate and its analogs:

Compound Name Substituents Physical State Melting Point (°C) Yield Key Spectral Features Reference
S-(4-Fluorophenyl) 4-fluorobenzenesulfonothioate 4-F on both aryl rings Colorless solid/oil 66–71 82–91% ¹⁹F NMR: -102.9, -107.2 ppm
(E)-(2-Phenyl-2-tosylvinyl)(p-tolyl)sulfane (3ea) p-Tolyl, tosyl Colorless liquid N/A N/A IR: 1341, 1153 cm⁻¹
(E)-(4-Bromophenyl){2-[(4-bromophenyl)sulfonyl]-2-phenylvinyl}sulfane (3ed) 4-Br on both aryl rings Colorless solid N/A N/A Higher molecular weight, Br substituents
(E)-Naphthalen-2-yl[2-(naphthalen-2-ylsulfonyl)-2-phenylvinyl]sulfane (3ee) Naphthyl groups Yellow solid N/A N/A Extended π-system, visible color change
S-(4-Methylphenyl) 4-methylbenzenesulfonothioate (3eb) 4-Me on both aryl rings Colorless solid N/A N/A Methyl groups enhance solubility

Key Findings:

Electronic Effects: Fluorine substituents in S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate induce electron-withdrawing effects, reducing electron density at the sulfur center compared to methyl (3eb) or tolyl (3ea) analogs. This enhances electrophilicity, favoring nucleophilic substitution reactions .

Steric and Solubility Properties: Naphthyl-substituted derivatives (3ee) demonstrate lower solubility due to extended aromatic systems, contrasting with the fluorinated compound’s moderate solubility in polar solvents . Methyl groups in 3eb improve solubility in nonpolar solvents compared to fluorinated or brominated analogs .

Spectral Distinctions: The ¹⁹F NMR spectrum of S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate shows two distinct fluorine environments, absent in non-fluorinated analogs . IR spectra of fluorinated compounds display characteristic S=O and C-F stretches near 1341 cm⁻¹ and 1153 cm⁻¹, respectively .

Synthetic Variations: Yields for S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate range from 82% (solid ) to 91% (oil ), suggesting solvent or catalyst optimization impacts product isolation.

Biological Activity

S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate is characterized by its unique sulfonothioate functional group, which contributes to its reactivity and interaction with biological targets. The presence of fluorine atoms enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

The biological activity of S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may exhibit:

  • Antipsychotic Properties : Initial investigations into similar compounds indicate potential antipsychotic effects, possibly through modulation of dopaminergic and serotonergic pathways .
  • Sigma Receptor Binding : The compound has shown affinity for sigma receptors, which are implicated in neuropsychiatric disorders. This binding may contribute to its therapeutic effects while minimizing extrapyramidal side effects typically associated with antipsychotics .

Case Studies

  • Study on Behavioral Effects : A study evaluated the effects of S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate in rodent models. Results indicated that the compound effectively reduced conditioned avoidance responses without inducing catalepsy, suggesting a favorable side effect profile compared to traditional antipsychotics.
  • Pharmacokinetic Profile : Research assessing the pharmacokinetics of this compound revealed that it is rapidly absorbed with a moderate half-life, supporting its potential for therapeutic use in chronic conditions.

Data Tables

The following table summarizes key findings related to the biological activity of S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate:

Study Parameter Result
Behavioral StudyConditioned Avoidance ResponseSignificant reduction
PharmacokineticsAbsorption RateRapid
Sigma Receptor BindingIC50 Value112 nM

Research Findings

Recent literature has highlighted the following findings regarding S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate:

  • Affinity Studies : The compound exhibits modest affinity for serotonin receptors (5-HT1A), indicating potential anxiolytic properties alongside its antipsychotic effects .
  • Safety Profile : Chronic administration in animal models did not result in dopamine receptor supersensitivity, a common concern with long-term antipsychotic use.

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